molecular formula C8H6BrNO3S B2502266 5-Bromo-1-benzofuran-2-sulfonamide CAS No. 2490418-52-3

5-Bromo-1-benzofuran-2-sulfonamide

Cat. No.: B2502266
CAS No.: 2490418-52-3
M. Wt: 276.1
InChI Key: KJPUOYOPEOCQFT-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-2-sulfonamide: is a chemical compound with the molecular formula C8H6BrNO3S and a molecular weight of 276.11 g/mol It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzofuran-2-sulfonamide typically involves the bromination of benzofuran followed by sulfonation. One common method includes the reaction of 5-bromo-1-benzofuran with sulfonamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-benzofuran-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-1-benzofuran-2-sulfonamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases. Its unique mechanism of action and low toxicity profile make it a promising candidate for further development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-benzofuran-2-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-benzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPUOYOPEOCQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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